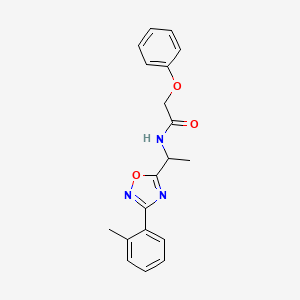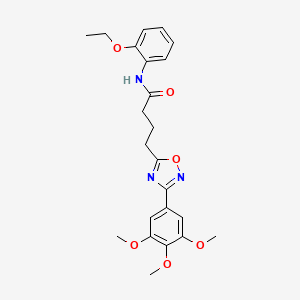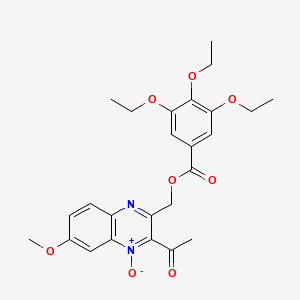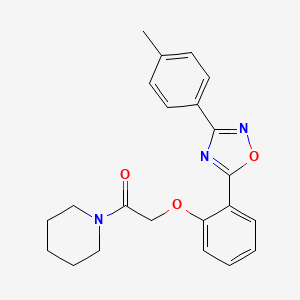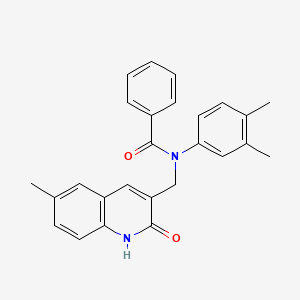
N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide, also known as BH-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it a subject of interest for researchers worldwide.
Mechanism of Action
N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide inhibits the activity of various enzymes by binding to their active sites. It has been shown to bind to the active site of HIV protease, farnesyltransferase, and other enzymes, inhibiting their activity. N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting the mitochondria.
Biochemical and Physiological Effects:
N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of various enzymes. N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and study. Additionally, it has been extensively studied, making it a well-characterized compound. However, N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide also has some limitations for lab experiments. It can be difficult to obtain high yields of N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide, and it can be challenging to study its effects in vivo.
Future Directions
For N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide research include studying its effects in combination with other drugs, studying its effects in vivo, and optimizing the synthesis process to obtain higher yields of N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide.
Synthesis Methods
The synthesis of N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 2-cycloheptylidenehydrazine with benzaldehyde to form N-benzylidene-2-cycloheptylidenehydrazine. This intermediate is then reacted with 2-oxoethylbenzenesulfonamide to form N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide. The synthesis process has been optimized to obtain high yields of N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide with a purity of over 95%.
Scientific Research Applications
N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has also been shown to inhibit the activity of human immunodeficiency virus (HIV) protease, making it a potential candidate for anti-HIV therapy. Additionally, N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has been shown to inhibit the activity of farnesyltransferase, an enzyme that is involved in the development of various diseases, making it a potential candidate for the treatment of diseases such as cancer and cardiovascular diseases.
properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(cycloheptylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c26-22(24-23-20-13-7-1-2-8-14-20)18-25(17-19-11-5-3-6-12-19)29(27,28)21-15-9-4-10-16-21/h3-6,9-12,15-16H,1-2,7-8,13-14,17-18H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVALYJVSVGXIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide](/img/structure/B7709566.png)
![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)
